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Compound of Interest

Compound Name: Alseroxylon

Cat. No.: B3433675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of the

principal constituent alkaloids of Alseroxylon, a purified fat-soluble extract from the roots of

Rauwolfia serpentina. The document focuses on the quantitative pharmacological data,

detailed experimental methodologies for key assays, and the underlying signaling pathways of

four prominent alkaloids: Reserpine, Yohimbine, Ajmaline, and the related alkaloid

Rescinnamine. Information on Serpentine is also included, though quantitative data are less

prevalent in the available literature.

Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki), half-maximal inhibitory

concentrations (IC50), and other relevant quantitative data for the key alkaloids of Alseroxylon
at various molecular targets.

Table 1: Receptor and Transporter Binding Affinities (Ki)
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Alkaloid Target
Species/Syste
m

Ki (nM) Notes

Reserpine

Vesicular

Monoamine

Transporter 2

(VMAT2)

Wild Type 161 ± 1

Determined via

competition

binding with

[³H]dihydrotetrab

enazine

([³H]DTBZ).

Vesicular

Monoamine

Transporter 2

(VMAT2)

Chimera 173 ± 1

Determined via

competition

binding with

[³H]DTBZ.

Yohimbine
α2A-Adrenergic

Receptor
Human 1.4 pKi = 8.52[1]

α2B-Adrenergic

Receptor
Human 7.1 pKi = 8.00[1]

α2C-Adrenergic

Receptor
Human 0.88 pKi = 9.17[1]

5-HT1A Receptor Rat 74

α2-Adrenergic

Receptor (non-

selective)

Human Platelets 6.2 ± 1.4 Kd value.

Serpentine

Insulin Receptor

(extracellular

domain)

- 2883 Affinity (Molar).

Table 2: Ion Channel and Enzyme Inhibition (IC50)
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Alkaloid Target
Species/Syste
m

IC50 (µM) Notes

Ajmaline
Fast Sodium

Current (INa)

Rat Ventricular

Myocytes
27.8 ± 1.14

Holding potential

-75 mV.[2]

Fast Sodium

Current (INa)

Rat Ventricular

Myocytes
47.2 ± 1.16

Holding potential

-120 mV.[2]

L-type Calcium

Current (ICa-L)

Rat Ventricular

Myocytes
70.8 ± 0.09 [2]

Transient

Outward

Potassium

Current (Ito)

Rat Ventricular

Myocytes
25.9 ± 2.91 [2]

ATP-sensitive

Potassium

Current

(IK(ATP))

Rat Ventricular

Myocytes
13.3 ± 1.1 [2]

Sodium Current

(INa)

Amphibian

Skeletal Muscle
23.2

Potassium

Current (IK)

Amphibian

Skeletal Muscle
9.2

Rescinnamine

Angiotensin-

Converting

Enzyme (ACE)

-
Data not

available

Identified as an

ACE inhibitor, but

specific IC50

values were not

found in the

provided search

results.[2][3][4][5]

Core Signaling Pathways and Mechanisms of Action
The constituent alkaloids of Alseroxylon exert their pharmacological effects through diverse

mechanisms, primarily by interacting with components of the central and peripheral nervous
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systems.

Reserpine and Rescinnamine: VMAT2 Inhibition and
Catecholamine Depletion
Reserpine and the structurally similar alkaloid rescinnamine are best known for their

irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[6] VMAT2 is

responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine,

serotonin) into synaptic vesicles. By blocking VMAT2, these alkaloids lead to the depletion of

these neurotransmitters from nerve terminals, as they are degraded by monoamine oxidase in

the cytoplasm. This depletion of catecholamines in the central and peripheral nervous systems

is the primary mechanism behind their antihypertensive and sedative effects.[7] Rescinnamine

is also reported to act as an angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5]
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Figure 1. Mechanism of VMAT2 inhibition by Reserpine and Rescinnamine.

Yohimbine: α2-Adrenergic Receptor Antagonism
Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[1] These receptors

are primarily located presynaptically and function as autoreceptors, inhibiting the release of
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norepinephrine. By blocking these receptors, yohimbine increases the release of

norepinephrine into the synaptic cleft, leading to sympathomimetic effects. Yohimbine also has

a moderate affinity for other adrenergic and serotonergic receptor subtypes.[8]
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Figure 2. Mechanism of α2-adrenergic receptor antagonism by Yohimbine.

Ajmaline: Sodium Channel Blockade
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Ajmaline is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the

blockade of voltage-gated sodium channels in cardiomyocytes.[9] This action decreases the

rate of depolarization of the cardiac action potential, prolongs the effective refractory period,

and slows conduction velocity. Ajmaline also exhibits effects on potassium and calcium

channels, contributing to its overall antiarrhythmic properties.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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